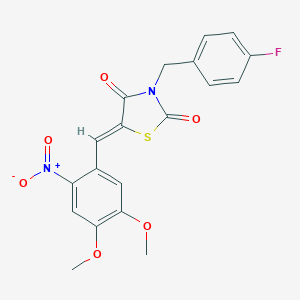![molecular formula C27H29N3O5 B302277 N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE](/img/structure/B302277.png)
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include ethyl ether, methoxybenzoyl chloride, and carbohydrazide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process is optimized to minimize waste and reduce production costs while ensuring the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
Applications De Recherche Scientifique
N~1~-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE include other phenylacetamide derivatives and compounds with similar functional groups, such as N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE .
Uniqueness: What sets N1-(3,4-DIMETHYLPHENYL)-2-(2-ETHOXY-4-{[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENOXY)ACETAMIDE apart from similar compounds is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C27H29N3O5 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C27H29N3O5/c1-5-34-25-15-20(16-28-30-27(32)21-8-11-23(33-4)12-9-21)7-13-24(25)35-17-26(31)29-22-10-6-18(2)19(3)14-22/h6-16H,5,17H2,1-4H3,(H,29,31)(H,30,32)/b28-16- |
Clé InChI |
YDHSOXRJOXMKGT-NTFVMDSBSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OC)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302194.png)



![(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(2-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B302201.png)
![3-(4-Bromobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302202.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
![3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302208.png)
![N-[4-(3-{[(5Z)-3-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE](/img/structure/B302210.png)
![N'~1~-{(Z)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE](/img/structure/B302211.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-3-carboxamide](/img/structure/B302213.png)
![4-chloro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B302214.png)
![3-{5-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-4-chlorobenzoic acid](/img/structure/B302216.png)

